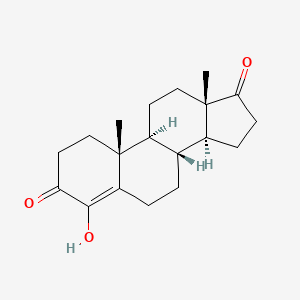
福美坦
科学研究应用
作用机制
生化分析
Biochemical Properties
Formestane plays a crucial role in biochemical reactions by inhibiting the aromatase enzyme, which is responsible for converting androgens to estrogens. This inhibition is irreversible, meaning that once formestane binds to the aromatase enzyme, it permanently deactivates it . The compound interacts with various biomolecules, including enzymes like aromatase and proteins involved in estrogen synthesis. These interactions are essential for reducing estrogen levels in the body, thereby limiting the growth of estrogen-dependent cancer cells .
Cellular Effects
Formestane has significant effects on various cell types and cellular processes. In breast cancer cells, it reduces estrogen levels, which in turn diminishes the proliferation of estrogen-dependent cancer cells . This reduction in estrogen also impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, formestane’s influence on the estrogen receptor pathway leads to decreased expression of genes involved in cell cycle progression and proliferation . Additionally, formestane’s androgenic metabolites can inhibit the growth of cancer cells by hindering the accessibility of cyclin D1, a protein crucial for cell cycle regulation .
Molecular Mechanism
At the molecular level, formestane exerts its effects by binding to the aromatase enzyme and inhibiting its activity . This binding prevents the conversion of androgens to estrogens, thereby reducing estrogen levels in the body. Formestane also acts as a prohormone to 4-hydroxytestosterone, an active steroid with weak androgenic activity and mild aromatase inhibitor activity . The inhibition of aromatase leads to decreased estrogen synthesis, which is critical for the treatment of estrogen-receptor positive breast cancer .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of formestane change over time. The compound has poor oral bioavailability and must be administered bi-weekly by intramuscular injection . Studies have shown that formestane’s stability and degradation are influenced by its administration route, with intramuscular injections providing a sustained release of the drug . Long-term effects on cellular function include sustained suppression of estrogen levels and continued inhibition of cancer cell proliferation .
Dosage Effects in Animal Models
The effects of formestane vary with different dosages in animal models. At lower doses, formestane effectively reduces estrogen levels without significant adverse effects . At higher doses, toxic effects such as neurodevelopmental abnormalities have been observed in male rats . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
Formestane is involved in several metabolic pathways, primarily through its interaction with the aromatase enzyme . The compound undergoes rapid and extensive hepatic metabolism, resulting in the formation of glucuronide conjugates of 4-hydroxytestosterone and other metabolites . These metabolic pathways are crucial for the drug’s elimination from the body and its overall pharmacokinetic profile .
Transport and Distribution
Formestane is transported and distributed within cells and tissues primarily through its administration route . Intramuscular injections lead to a sustained release of the drug, allowing for consistent plasma levels over time . The compound is mainly eliminated by metabolism, with renal excretion of metabolites accounting for the majority of the dose . This distribution pattern ensures that formestane remains effective in reducing estrogen levels over an extended period.
Subcellular Localization
The subcellular localization of formestane is primarily within the cytoplasm, where it interacts with the aromatase enzyme . This localization is essential for its activity as an aromatase inhibitor, as it needs to be in close proximity to the enzyme to exert its effects. Additionally, formestane’s metabolites may also localize to specific cellular compartments, influencing their activity and function .
准备方法
合成路线和反应条件: 福美坦的合成涉及用甲酸中的过氧化氢氧化 5alpha-3-雄烯-17-酮,生成环氧化物中间体。 这种中间体,未经分离,生成 3alpha,4beta-二羟基-5alpha-雄甾烷-17-酮 .
工业生产方法: 在工业环境中,福美坦以肌内注射剂的形式制备。 制备方法包括将活性成分溶解在合适的溶剂中,然后进行灭菌,并包装成单剂量小瓶,用于肌内注射 .
化学反应分析
反应类型: 福美坦会发生多种类型的化学反应,包括:
氧化: 通过抑制芳香化酶,将雄激素转化为雌激素.
还原: 将酮基还原为羟基.
取代: 通过取代不同的官能团,形成各种衍生物.
常用试剂和条件:
氧化: 甲酸中的过氧化氢.
还原: 硼氢化钠或氢化铝锂.
取代: 各种卤化剂和亲核试剂.
主要产物:
4-羟基雄烯二酮: 雄激素氧化形成的主要产物.
4-羟基睾酮: 作为前激素形成的弱雄激素类固醇.
相似化合物的比较
属性
IUPAC Name |
(8R,9S,10R,13S,14S)-4-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-18-10-8-15(20)17(22)14(18)4-3-11-12-5-6-16(21)19(12,2)9-7-13(11)18/h11-13,22H,3-10H2,1-2H3/t11-,12-,13-,18+,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVMTWJCGUFAOD-KZQROQTASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C(=C1CCC3C2CCC4(C3CCC4=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C(=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3034113 | |
| Record name | 4-Hydroxyandrostenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3034113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
| Record name | Formestane | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08905 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Formestane is a second generation, irreversible, steroidal aromatase inhibitor. It inhibits the aromatase enzyme responsible for converting androgens to estrogens, thereby preventing estrogen production. Breast cancer may be estrogen sensitive or insensitive. A majority of breast cancers are estrogen sensitive. Estrogen sensitive breast cancer cells depend on estrogen for viability. Thus removal of estrogen from the body can be an effective treatment for hormone sensitive breast cancers. Formestane has been targeted specifically for the treatment of postmenopausal women. Unlike premenopausal women who produce most estrogen in the ovaries, postmenopausal women produce most estrogen in peripheral tissues with the help of the aromatase enzyme. Formestane, an aromatase inhibitor, can thus help to decrease the local production of estrogen by blocking the aromatase enzyme in peripheral tissues (ie. adispose tissue of the breast) to treat hormone sensitive breast cancer. | |
| Record name | Formestane | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08905 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
566-48-3 | |
| Record name | Formestane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=566-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Formestane [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Formestane | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08905 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 566-48-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282175 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxyandrostenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3034113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Androsten-4-ol-3,17-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FORMESTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PUB9T8T355 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







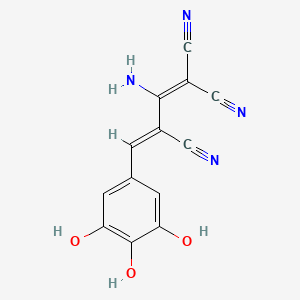
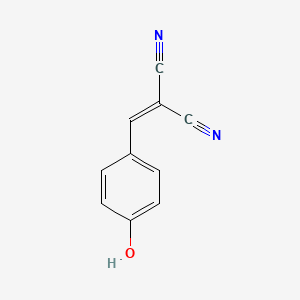
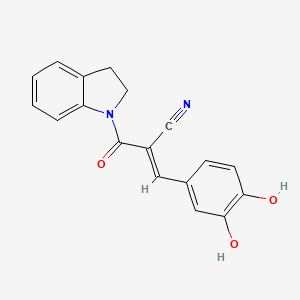
![(E)-3-[3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-hydroxy-5-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B1683695.png)

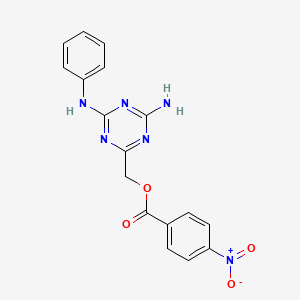
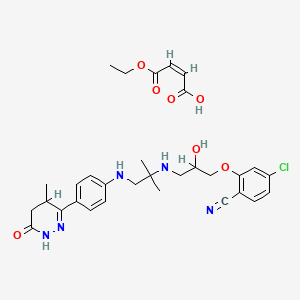

![(2S)-1-[(2S)-2-acetamido-3-(1-formylindol-3-yl)propanoyl]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-phenylpropan-2-yl]amino]-](/img/structure/B1683705.png)
